molecular formula C15H16N2O2S B2733921 N1-phenethyl-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 941894-42-4

N1-phenethyl-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2733921
CAS No.: 941894-42-4
M. Wt: 288.37
InChI Key: FDVQUSLFSBDNLM-UHFFFAOYSA-N
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Description

N1-phenethyl-N2-(thiophen-2-ylmethyl)oxalamide is an organic compound with the molecular formula C12H12N2O2S2. It is known for its unique structure, which includes both phenethyl and thiophen-2-ylmethyl groups attached to an oxalamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-phenethyl-N2-(thiophen-2-ylmethyl)oxalamide typically involves the reaction of phenethylamine with thiophen-2-ylmethylamine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalamide product. The general reaction scheme is as follows:

    Step 1: Phenethylamine reacts with oxalyl chloride to form an intermediate.

    Step 2: The intermediate then reacts with thiophen-2-ylmethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

N1-phenethyl-N2-(thiophen-2-ylmethyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxalamide group to amines.

    Substitution: The phenethyl and thiophen-2-ylmethyl groups can undergo substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

N1-phenethyl-N2-(thiophen-2-ylmethyl)oxalamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N1-phenethyl-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial studies, it may inhibit bacterial enzymes, while in anticancer research, it could interfere with cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    N1,N2-bis(thiophen-2-ylmethyl)oxalamide: Similar structure but with two thiophen-2-ylmethyl groups.

    N1,N2-bis(phenethyl)oxalamide: Contains two phenethyl groups instead of one phenethyl and one thiophen-2-ylmethyl group.

Uniqueness

N1-phenethyl-N2-(thiophen-2-ylmethyl)oxalamide is unique due to its combination of phenethyl and thiophen-2-ylmethyl groups, which confer distinct chemical and biological properties. This dual functionality allows for diverse applications and interactions that are not possible with compounds containing only one type of substituent .

Properties

IUPAC Name

N-(2-phenylethyl)-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c18-14(15(19)17-11-13-7-4-10-20-13)16-9-8-12-5-2-1-3-6-12/h1-7,10H,8-9,11H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVQUSLFSBDNLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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